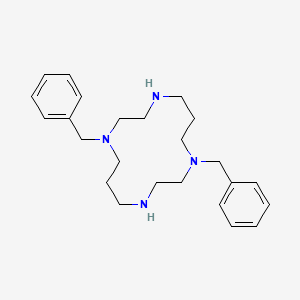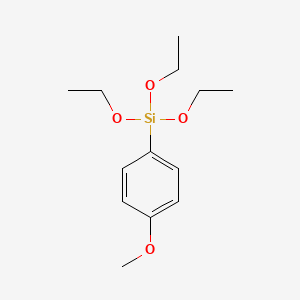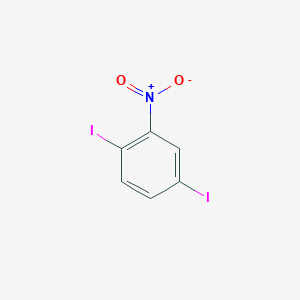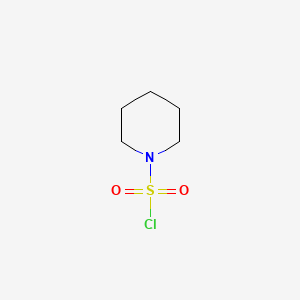
1,8-Dibenzyl-1,4,8,11-Tetraazacyclotetradekan
Übersicht
Beschreibung
1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane, also known as Dibenzylcyclen, is a chemical compound with a tetraazamacrocyclic structure . It is widely used in coordination chemistry and medicinal chemistry as a chelating agent for metal ions .
Molecular Structure Analysis
The molecular formula of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane is C24H36N4 . The InChI Key is QWGFFCRTIFBAFJ-UHFFFAOYSA-N . The SMILES representation is C(N1CCCNCCN(CC2=CC=CC=C2)CCCNCC1)C1=CC=CC=C1 .Physical And Chemical Properties Analysis
1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane appears as a white powder or lumps . The Carbon-13 NMR and Proton NMR conform to the structure .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Chelatbildner für therapeutische Zwecke
1,8-Dibenzyl-1,4,8,11-Tetraazacyclotetradekan wird in der medizinischen Chemie aufgrund seines Potenzials als Chelatbildner untersucht. Chelatbildner können an Metallionen binden, was bei Behandlungen nützlich ist, die die Entfernung von überschüssigen Metallen aus dem Körper oder die Zufuhr bestimmter Metalle an Zielorte erfordern .
Materialwissenschaften: Entwicklung elektroaktiver Materialien
In den Materialwissenschaften wird diese Verbindung zur Synthese von Molekülen mit elektroaktiven Hohlräumen verwendet. Diese Materialien finden Anwendung bei der Herstellung fortschrittlicher Sensoren, Batterien und organischer elektronischer Bauelemente .
Umweltwissenschaften: Sanierung von Schwermetallen
Die chelatbildenden Eigenschaften von this compound sind auch in der Umweltwissenschaft von Vorteil. Es kann zur Sanierung von Schwermetallen aus Abwasser verwendet werden, wodurch Ökosysteme und die menschliche Gesundheit geschützt werden .
Analytische Chemie: Ligand bei der Metallionenanalyse
Analytische Chemiker verwenden diese Verbindung als Ligand, um eine starke Bindung an eine Vielzahl von Metallionen zu ermöglichen. Dies ist besonders nützlich bei der Analyse des Metallgehalts in Proben, um Spurenelemente nachzuweisen und zu quantifizieren .
Biochemie: Untersuchung biomolekularer Wechselwirkungen
In der Biochemie wird die Fähigkeit der Verbindung, stabile Komplexe mit Metallen zu bilden, genutzt, um biomolekulare Wechselwirkungen zu untersuchen, insbesondere solche, die Metalloproteine und Enzyme betreffen, die eine entscheidende Rolle bei biologischen Prozessen spielen .
Pharmakologie: Arzneimittelentwicklung und -abgabe
Die pharmakologische Forschung setzt this compound in der Arzneimittelentwicklung und in Abgabesystemen ein. Seine Komplexbildung mit Metallionen kann zur Entwicklung gezielter Wirkstoffabgabesysteme verwendet werden, was möglicherweise die Wirksamkeit und Sicherheit von Behandlungen verbessert .
Chemieingenieurwesen: Synthese funktionalisierter Derivate
Im Chemieingenieurwesen dient diese Verbindung als Vorläufer für die Synthese trans-difunktionalisierter Derivate. Diese Derivate haben vielfältige Anwendungen, darunter die Entwicklung neuer Polymere und Katalysatoren .
Koordinationschemie: Synthese von Metallkomplexen
Schließlich wird in der Koordinationschemie this compound zur Synthese von Metallkomplexen verwendet, die potenzielle Anwendungen in der Katalyse, bei magnetischen Materialien und in der Lumineszenz haben .
Safety and Hazards
1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection. If inhaled, the person should be removed to fresh air and kept comfortable for breathing .
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used as chelating agents in coordination chemistry .
Mode of Action
It’s known that similar compounds can bind strongly to a wide range of metal ions .
Biochemical Pathways
It’s known that similar compounds can influence the oxidation state of metal ions .
Pharmacokinetics
It’s known that similar compounds can be soluble in water , which may impact their bioavailability.
Result of Action
It’s known that similar compounds can influence the oxidation state of metal ions , which may have downstream effects on cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane. For example, similar compounds can be oxidatively degraded, especially when in contact with strong oxidizing agents . Therefore, the storage and handling conditions of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane should be carefully controlled to prevent degradation and maintain efficacy.
Eigenschaften
IUPAC Name |
1,8-dibenzyl-1,4,8,11-tetrazacyclotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4/c1-3-9-23(10-4-1)21-27-17-7-13-26-16-20-28(18-8-14-25-15-19-27)22-24-11-5-2-6-12-24/h1-6,9-12,25-26H,7-8,13-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGFFCRTIFBAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCCNCCN(C1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457798 | |
| Record name | 1,8-DIBENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214078-93-0 | |
| Record name | 1,8-Bis(phenylmethyl)-1,4,8,11-tetraazacyclotetradecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214078-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-DIBENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,8-dibenzyl-1,4,8,11-tetraazacyclotetradecane interact with zirconium(IV) and what are the structural implications?
A1: 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane (abbreviated as Bn2Cyclam) acts as a diamido/diamine macrocyclic ligand, meaning it can bind to a metal center through four nitrogen atoms. In the research [], it forms complexes with zirconium(IV) (Zr(IV)). The interaction occurs through the nitrogen atoms of the cyclam ring, replacing chloride ions in the starting zirconium compound [(Bn2Cyclam)ZrCl2].
Q2: What are the catalytic properties of zirconium complexes incorporating 1,8-dibenzyl-1,4,8,11-tetraazacyclotetradecane?
A2: The research article [] focuses on the synthesis and structural characterization of the zirconium complexes with Bn2Cyclam. It does not delve into investigating the catalytic properties of these specific complexes. Therefore, further research would be needed to determine their potential catalytic applications and activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(R)-4-((3R,5S,6R,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1589435.png)


